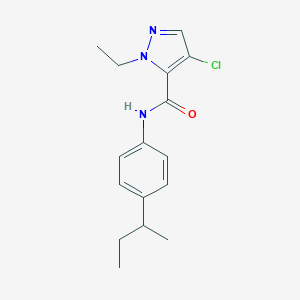
N-(2-acetyl-4,5-dimethoxyphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-acetyl-4,5-dimethoxyphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide, commonly known as DMAPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMAPB belongs to the class of benzamides and has been found to exhibit anti-inflammatory and anti-cancer properties.
作用機序
DMAPB exerts its biological effects by modulating various signaling pathways in the cell. DMAPB has been found to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. Inhibition of NF-κB by DMAPB leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
DMAPB has also been found to inhibit the PI3K/Akt/mTOR signaling pathway by blocking the phosphorylation of Akt and mTOR. Inhibition of this pathway by DMAPB leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMAPB has been found to exhibit anti-inflammatory and anti-cancer properties in various animal models. Inhibition of NF-κB by DMAPB leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This leads to a reduction in inflammation and immune response.
DMAPB has also been found to induce apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. Induction of apoptosis by DMAPB leads to the inhibition of cancer cell growth and proliferation.
実験室実験の利点と制限
DMAPB has several advantages for lab experiments. It is a potent and selective inhibitor of NF-κB and has been found to exhibit anti-inflammatory and anti-cancer properties in various animal models. DMAPB is also relatively stable and can be stored for long periods without degradation.
However, there are also limitations to the use of DMAPB in lab experiments. DMAPB is a complex molecule that requires expertise in organic chemistry for synthesis. DMAPB is also relatively expensive and may not be readily available for all researchers.
将来の方向性
For the study of DMAPB include the development of more efficient synthesis methods and the exploration of its potential in the treatment of other diseases.
合成法
DMAPB can be synthesized through a multistep reaction process. The first step involves the reaction of 2,4-dimethoxyacetophenone with 4-nitrobenzaldehyde to form the intermediate product, 2-acetyl-4,5-dimethoxy-4'-nitrochalcone. The intermediate product is then reacted with 4-nitro-1H-pyrazole-1-carbaldehyde to obtain the final product, DMAPB. The synthesis of DMAPB is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DMAPB has been extensively studied for its anti-inflammatory and anti-cancer properties. Studies have shown that DMAPB can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune response. Inhibition of NF-κB by DMAPB has been found to reduce inflammation in various animal models of inflammatory diseases such as colitis, arthritis, and sepsis.
DMAPB has also been found to exhibit anti-cancer properties. Studies have shown that DMAPB can induce apoptosis (programmed cell death) in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. DMAPB has been found to inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and leukemia.
特性
製品名 |
N-(2-acetyl-4,5-dimethoxyphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide |
|---|---|
分子式 |
C21H20N4O6 |
分子量 |
424.4 g/mol |
IUPAC名 |
N-(2-acetyl-4,5-dimethoxyphenyl)-4-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C21H20N4O6/c1-13(26)17-8-19(30-2)20(31-3)9-18(17)23-21(27)15-6-4-14(5-7-15)11-24-12-16(10-22-24)25(28)29/h4-10,12H,11H2,1-3H3,(H,23,27) |
InChIキー |
DOWFVOYSOIUKJK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-])OC)OC |
正規SMILES |
CC(=O)C1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-])OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[acetyl(methyl)amino]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213739.png)
![Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B213740.png)
![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B213741.png)


![3-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213744.png)



![5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B213753.png)



